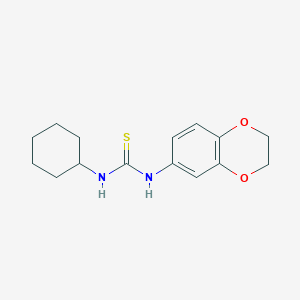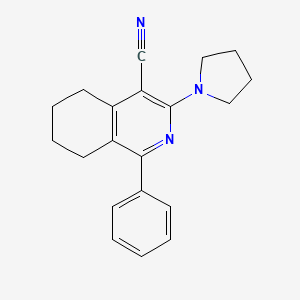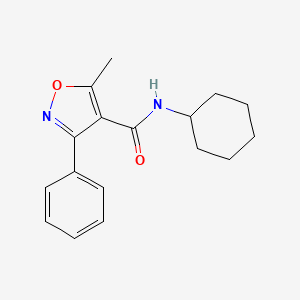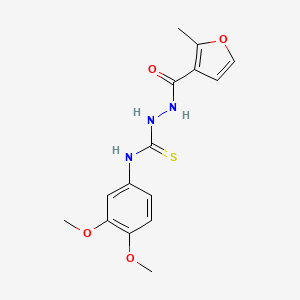
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide, also known as EF24, is a synthetic compound with potential applications in cancer therapy. It is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory and anti-cancer properties. EF24 has been studied extensively in the past decade, and its potential as a therapeutic agent has been explored in various cancer types.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is complex and involves multiple pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. This compound also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, this compound inhibits the STAT3 pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cancer cells. It has been found to induce oxidative stress, inhibit angiogenesis, and modulate the expression of various genes involved in cancer development. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound with high purity and stability, which makes it easy to handle and store. This compound has been extensively studied in preclinical models, and its potential as a therapeutic agent has been well established. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be established.
Future Directions
There are several future directions for the study of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other anti-cancer agents could be explored to enhance its efficacy. Finally, clinical trials are needed to establish the safety and efficacy of this compound in humans.
Synthesis Methods
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of curcumin with different reagents. The most commonly used method involves the reaction of curcumin with ethyl bromoacetate and sodium hydride, followed by hydrolysis and cyclization to yield this compound. This method has been optimized to obtain high yields of this compound with high purity.
Scientific Research Applications
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-cancer properties in various cancer types, including breast, lung, prostate, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
properties
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-9-4-3-5-11-10(8-16)6-15(13(9)11)7-12(14)17/h3-6,8H,2,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNKIKJSTYVWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)


![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)



![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)

